Z-Lll-amc
Overview
Description
Z-Lll-amc is a useful research compound. Its molecular formula is C36H48N4O7 and its molecular weight is 648.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurite Formation Regulation : Z-Leu-Leu-Leu-MCA is implicated in the regulation of neurite formation. One study identified a proteasome in bovine brain that degrades Z-Leu-Leu-Leu-MCA, suggesting a novel catalytic activity. This activity was inhibited by a tripeptide aldehyde protease inhibitor, indicating a potential mechanism for neurite outgrowth regulation in PC12 cells (Tsubuki et al., 1993).
Inhibition of DNA Polymerases : Z-Leu-Leu-Leu-MCA derivatives have been found to inhibit DNA polymerases from rat liver and Escherichia coli. The mode of inhibition was identified as non-competitive with respect to dNTPs (Taguchi et al., 1992).
Identification of Proteasome Inhibitors : Z-Leu-Leu-Leu-MCA has been used to identify and characterize inhibitors of proteasome activity. For example, heat-shock protein 90 (HSP90) was identified as an inhibitor specific to Z-Leu-Leu-Leu-MCA degrading activity in proteasome (Tsubuki et al., 1994).
Apoptosis Induction : Z-Leu-Leu-Leu-MCA has been implicated in apoptosis induction. A study found that this compound, a cell-permeant inhibitor of proteasome, can induce apoptosis in certain cell lines. This suggests a role for proteasome inhibition in p53-dependent apoptosis (Shinohara et al., 1996).
Calpain Inhibition : Z-Leu-Leu-Leu-MCA derivatives have been used in the study of calpain inhibitors. For instance, calpeptin, a modified Z-Leu derivative, was found to be effective in preventing Ca2+-ionophore-induced degradation in intact platelets, highlighting its potential as a cell-penetrative calpain inhibitor (Tsujinaka et al., 1988).
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZJQSNQQJWUBH-DTXPUJKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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